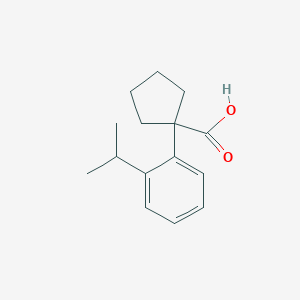
1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 It is a derivative of cyclopentane carboxylic acid, featuring a phenyl ring substituted with an isopropyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(propan-2-yl)phenyl cyclopentane.
Cyclopentane Carboxylation: The cyclopentane ring is then carboxylated using a suitable carboxylating agent such as carbon dioxide in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparaison Avec Des Composés Similaires
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid, 1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid.
Uniqueness: The position of the isopropyl group on the phenyl ring (second position) imparts distinct chemical and biological properties, differentiating it from its isomers.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(2-propan-2-ylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-7-3-4-8-13(12)15(14(16)17)9-5-6-10-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,17) |
Clé InChI |
STZGROWARNLXAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


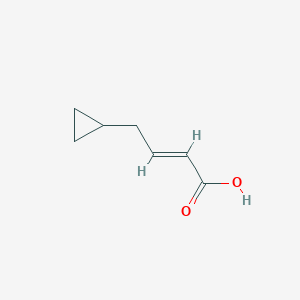
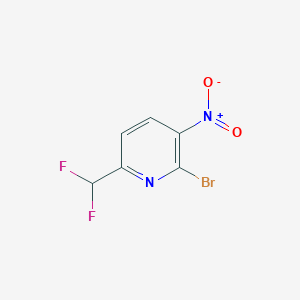

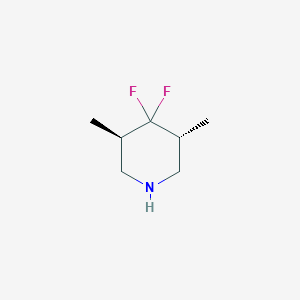
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)


![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
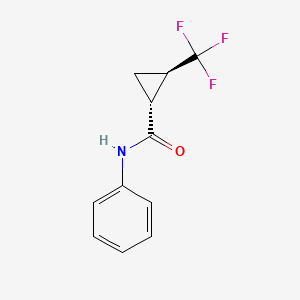
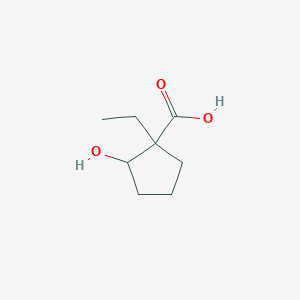
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

